molecular formula C5H4N4OS B14362215 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 92891-80-0

3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B14362215
CAS No.: 92891-80-0
M. Wt: 168.18 g/mol
InChI Key: NYJRYMHNYKXFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining thieno and triazinone structures

Chemical Reactions Analysis

Types of Reactions: 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific ring fusion and the presence of an amino group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable scaffold for developing new bioactive molecules and materials .

Properties

CAS No.

92891-80-0

Molecular Formula

C5H4N4OS

Molecular Weight

168.18 g/mol

IUPAC Name

3-aminothieno[3,2-d]triazin-4-one

InChI

InChI=1S/C5H4N4OS/c6-9-5(10)4-3(7-8-9)1-2-11-4/h1-2H,6H2

InChI Key

NYJRYMHNYKXFGA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=NN(C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.